molecular formula C17H16N2O3 B4890369 2-(4-cyano-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide

2-(4-cyano-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide

Cat. No. B4890369
M. Wt: 296.32 g/mol
InChI Key: OVLDTOPYSHZVJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-cyano-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide involves complex reactions and precursor compounds. For example, a series of novel acetamides were synthesized using 3-fluoro-4-cyanophenol as a primary compound, illustrating the multi-step nature of synthesizing such chemicals. These compounds were characterized by elemental analysis, IR, and NMR spectroscopy, showcasing the detailed process required for synthesis and identification (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray diffraction analysis, providing insights into the arrangement of atoms and the geometry of the molecule. For instance, a detailed structural analysis of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was conducted, highlighting the significance of molecular structure studies in understanding the compound's properties and potential interactions (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-(4-cyano-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide are crucial for understanding its reactivity and potential applications. For example, the reaction of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with various reagents produced new tetrahydroquinolines, illustrating the compound's versatility in chemical synthesis (E. A. Al-Taifi, S. A. Abdel-Raheem, E. A. Bakhite, 2016).

Mechanism of Action

Lactisole can be used to explore the roles of these receptors in diverse pathways, including glucose-induced insulin secretion in pancreatic β-cells and the secretion of glucagon-like peptides by enteroendocrine L-cells .

Safety and Hazards

This compound is classified as an irritant. It has hazard statements H335, H319, and H315. Precautionary measures include P264, P280, P305+P351+P338, P337+P313P, P264, P280, P302+P352, P321, P332+P313, and P362 .

Future Directions

Sodium 2-(4-methoxyphenoxy)propanoic acid is a taste modulator that inhibits the perception of sweetness in humans, but not in rats. This could have potential applications in the food industry .

properties

IUPAC Name

2-(4-cyano-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-4-3-5-14(8-12)19-17(20)11-22-15-7-6-13(10-18)9-16(15)21-2/h3-9H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLDTOPYSHZVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyano-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide

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